Kynuramine dihydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

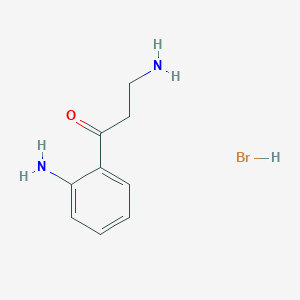

3-amino-1-(2-aminophenyl)propan-1-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPVVZSYBUIDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585195 | |

| Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304-47-2 | |

| Record name | 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kynuramine Dihydrobromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynuramine dihydrobromide is a biogenic amine, a metabolite of the essential amino acid tryptophan, and a versatile tool in pharmacological research.[1] As a naturally occurring compound, it and its derivatives are integral to the kynurenine pathway, a critical metabolic route implicated in a range of physiological and pathological processes, including neurodegeneration and immune regulation.[2][3] This technical guide provides an in-depth overview of the primary research applications of this compound, with a focus on its utility as a substrate for amine oxidases and its interactions with adrenergic and serotonergic systems.

Core Applications in Research

The principal application of this compound in a research setting is as a fluorogenic substrate for monoamine oxidases (MAO), particularly MAO-A and MAO-B, as well as other plasma amine oxidases.[4][5][6] Its utility stems from its enzymatic conversion to a highly fluorescent product, 4-hydroxyquinoline, which allows for the sensitive and continuous monitoring of enzyme activity.[5][6]

Beyond its role as an enzyme substrate, kynuramine also exhibits distinct pharmacological properties, including:

-

α-Adrenoceptor Antagonism: Kynuramine has been demonstrated to inhibit both presynaptic and postsynaptic α-adrenoceptors.[1]

-

Serotonin Receptor Interaction: It has been shown to act as a partial agonist at serotonin receptors.[4]

These characteristics make kynuramine a valuable pharmacological tool for investigating the activity of amine oxidases and for probing the function of adrenergic and serotonergic systems.

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters for the interaction of kynuramine with monoamine oxidases.

| Enzyme | Parameter | Value | Species/Source | Reference |

| MAO-A | Km | 23.1 ± 0.8 µM | Human Recombinant | [5] |

| Vmax | 10.2 ± 0.2 nmol/mg/min | Human Recombinant | [5] | |

| MAO-B | Km | 18.0 ± 2.3 µM | Human Recombinant | [5] |

| Vmax | 7.35 ± 0.69 nmol/mg/min | Human Recombinant | [5] |

Signaling and Metabolic Pathways

The Kynurenine Pathway and Kynuramine Formation

Kynuramine is a downstream metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. It is formed via the decarboxylation of kynurenine.

Enzymatic Conversion by Monoamine Oxidase

The utility of kynuramine as a research tool is primarily derived from its enzymatic conversion by MAO into a fluorescent product.

Experimental Protocols

Fluorometric Assay for Monoamine Oxidase Activity

This protocol outlines a general method for determining MAO activity using this compound as a substrate.

Materials:

-

This compound

-

Recombinant human MAO-A or MAO-B enzyme

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Microplate reader with fluorescence detection capabilities

-

96-well black microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be below the Km value (e.g., 10 µM) for accurate kinetic measurements.[5]

-

Dilute the MAO enzyme stock to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the assay buffer.

-

Add the MAO enzyme solution to each well, except for the negative control wells (which should contain buffer only).

-

To test for inhibitors, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature before adding the substrate.

-

Initiate the reaction by adding the this compound solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time. The product, 4-hydroxyquinoline, has an excitation maximum around 310-320 nm and an emission maximum around 380-400 nm.[7][8] It is recommended to optimize these wavelengths on the specific instrument being used.

-

Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a duration that maintains a linear reaction rate.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence intensity per unit time).

-

For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

-

For kinetic studies, vary the substrate concentration and plot the initial reaction rates against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Experimental Workflow for MAO Inhibition Assay

The following diagram illustrates a typical workflow for screening potential MAO inhibitors using kynuramine.

General Signaling Pathways

While specific quantitative data for kynuramine's interaction with adrenergic and serotonergic receptor subtypes are limited, the general signaling pathways for these receptor families are well-established. Kynuramine's inhibitory action on α-adrenoceptors and partial agonism at serotonin receptors suggest its utility in studies of these systems.

α-Adrenergic Receptor Signaling (General)

Serotonin Receptor Signaling (General)

Conclusion

This compound is a multifaceted research tool with significant applications in the study of monoamine oxidase enzymology and the pharmacology of adrenergic and serotonergic systems. Its primary utility as a fluorogenic substrate for MAO provides a robust and sensitive method for enzyme activity and inhibition studies. The additional pharmacological activities of kynuramine offer further avenues for its use in investigating neurotransmitter receptor function. This guide provides a comprehensive overview of its applications, supported by quantitative data and detailed experimental methodologies, to facilitate its effective use in a research setting.

References

- 1. An alpha-adrenoceptor inhibitory action of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acnp.org [acnp.org]

- 3. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved fluorimetric assay for brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Kynuramine Dihydrobromide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynuramine, an endogenous metabolite of tryptophan, has a multifaceted pharmacological profile. Primarily recognized as a fluorescent substrate for monoamine oxidase (MAO), its utility extends to assays of MAO activity. Beyond its role as an enzyme substrate, kynuramine exhibits inhibitory effects on both presynaptic and postsynaptic α-adrenoceptors and displays partial agonist activity at select serotonin receptors. This technical guide provides a comprehensive overview of the known mechanisms of action of kynuramine dihydrobromide, detailing its molecular interactions and downstream signaling effects. The information presented herein is intended to support further research and drug development efforts centered on this intriguing biogenic amine.

Core Pharmacological Activities

This compound's mechanism of action is characterized by three primary activities:

-

Substrate for Monoamine Oxidase (MAO): Kynuramine is a well-established substrate for both MAO-A and MAO-B isoforms.[1][2] Its oxidative deamination by MAO results in the formation of 4-hydroxyquinoline, a fluorescent product.[3] This property is widely utilized in fluorometric assays to determine MAO activity.[1][2]

-

α-Adrenoceptor Antagonism: Kynuramine functions as an inhibitor of α-adrenoceptors at both presynaptic and postsynaptic sites.[1][4] This action has been demonstrated in various isolated tissue preparations, where it inhibits vasoconstrictor responses to norepinephrine.[1][4]

-

Serotonin Receptor Modulation: Kynuramine exhibits partial agonist activity at certain serotonin receptors.[5][6] This has been observed as a contractile response in the isolated rat stomach fundus, a preparation known to express serotonin receptors.[6] At higher concentrations, it can also act as an antagonist to serotonin-induced responses in other tissues.[6]

Quantitative Pharmacological Data

While precise binding affinities and potency values for kynuramine at adrenergic and serotonergic receptors are not extensively documented in publicly available literature, the following table summarizes the qualitative and semi-quantitative findings.

| Target | Interaction Type | Observed Effect | Concentration Range | Reference |

| Monoamine Oxidase (MAO-A & MAO-B) | Substrate | Oxidative deamination to 4-hydroxyquinoline | Not Applicable (Substrate) | [1][2] |

| α-Adrenoceptors (presynaptic & postsynaptic) | Antagonist | Inhibition of norepinephrine-induced vasoconstriction | 4 - 60 µg/mL | [1][4] |

| Serotonin Receptors (rat stomach fundus) | Partial Agonist | Contractile response | Not specified | [6] |

| Serotonin Receptors (other tissues) | Antagonist | Inhibition of serotonin-induced responses | 10⁻⁴ M | [6] |

| β-Adrenoceptors | No Affinity | No observed interaction | Not specified | [1] |

Signaling Pathways

The interactions of kynuramine with its target receptors initiate downstream signaling cascades. The following diagrams illustrate the proposed pathways based on the known pharmacology of these receptor families.

α₁-Adrenoceptor Antagonism

Kynuramine's antagonism at α₁-adrenoceptors blocks the canonical Gq-coupled signaling pathway typically initiated by agonists like norepinephrine.

Serotonin Receptor Partial Agonism

As a partial agonist, kynuramine weakly activates Gq-coupled serotonin receptors, leading to a submaximal response compared to the full agonist, serotonin. This results in a less pronounced activation of the phospholipase C pathway.

Experimental Protocols

The following protocols are representative of the methods used to characterize the pharmacological activities of kynuramine.

Monoamine Oxidase (MAO) Activity Assay

This fluorometric assay quantifies MAO activity by measuring the production of 4-hydroxyquinoline from the substrate, kynuramine.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Dilute the MAO enzyme source (recombinant human MAO-A or MAO-B) to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the MAO enzyme solution to each well.

-

To initiate the reaction, add the kynuramine solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a strong base (e.g., 2 N NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader with an excitation wavelength of approximately 315 nm and an emission wavelength of approximately 380 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 4-hydroxyquinoline.

-

Calculate the rate of product formation to determine the MAO activity.

-

α-Adrenoceptor Antagonism in Isolated Perfused Mesenteric Arteries

This ex vivo functional assay assesses the ability of kynuramine to inhibit vasoconstriction induced by an α-adrenoceptor agonist.

Methodology:

-

Tissue Preparation:

-

Isolate the superior mesenteric artery from a euthanized rat.

-

Cannulate the artery and perfuse with a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂ at 37°C.

-

Maintain a constant flow rate and measure the perfusion pressure.

-

-

Experimental Procedure:

-

Allow the preparation to equilibrate until a stable baseline perfusion pressure is achieved.

-

Construct a cumulative concentration-response curve for an α-adrenoceptor agonist (e.g., norepinephrine) by adding increasing concentrations to the perfusate.

-

Wash the preparation and allow it to return to baseline.

-

Incubate the preparation with this compound for a specified period.

-

In the presence of kynuramine, repeat the cumulative concentration-response curve for the α-adrenoceptor agonist.

-

-

Data Analysis:

-

Compare the concentration-response curves in the absence and presence of kynuramine. A rightward shift in the curve indicates competitive antagonism.

-

If sufficient data is collected at multiple antagonist concentrations, a Schild analysis can be performed to determine the pA₂ value, a measure of antagonist potency.

-

Serotonin Receptor Agonism in Isolated Rat Stomach Fundus

This classic organ bath experiment is used to evaluate the contractile (agonist) or relaxant (antagonist) effects of compounds on serotonin receptors in smooth muscle.

Methodology:

-

Tissue Preparation:

-

Isolate the stomach from a euthanized rat and prepare a longitudinal strip from the fundus region.

-

Suspend the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Connect the tissue to an isometric force transducer to record changes in tension. Apply a resting tension of approximately 1 gram.

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate for at least 60 minutes, with regular washes.

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations to the organ bath and recording the contractile response.

-

To determine if the effect is mediated by serotonin receptors, a parallel experiment can be conducted in the presence of a known serotonin receptor antagonist.

-

-

Data Analysis:

-

Plot the contractile response as a function of the kynuramine concentration to generate a concentration-response curve.

-

From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal response) can be determined to quantify the potency and efficacy of kynuramine as an agonist in this tissue.

-

Conclusion

This compound possesses a distinct pharmacological profile, acting as a substrate for MAO and a modulator of both α-adrenergic and serotonergic receptors. While its use as a tool for studying MAO activity is well-established, its receptor-mediated effects present opportunities for further investigation. The lack of extensive quantitative data on its receptor interactions highlights a gap in our understanding and an area ripe for future research. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential and physiological roles of kynuramine and related compounds.

References

- 1. Release-modulating acetylcholine receptors in cholinergic neurones of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound | Peak Proteins [peakproteins.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. An alpha-adrenoceptor inhibitory action of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of 5-hydroxytryptamine receptors in rat stomach fundus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of 5-hydroxykynurenamine, L-kynurenine and kynuramine with multiple serotonin receptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Kynuramine Dihydrobromide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynuramine, a metabolite of tryptophan, has garnered significant interest in the scientific community for its role as a substrate for monoamine oxidase (MAO) and its position within the broader kynurenine pathway. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of its dihydrobromide salt, a commonly used form in research. Detailed experimental protocols, quantitative data, and visualizations of relevant biological and experimental workflows are presented to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction: Discovery and Biological Significance

Kynuramine (3-amino-1-(2-aminophenyl)propan-1-one) is a biogenic amine produced through the decarboxylation of kynurenine, a key intermediate in the tryptophan metabolism pathway, also known as the kynurenine pathway.[1] Historically, kynuramine and its derivatives were investigated for their cardiovascular effects. However, its primary significance in modern research lies in its utility as a fluorogenic substrate for monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[2] The enzymatic oxidation of kynuramine leads to the formation of 4-hydroxyquinoline, a fluorescent product, allowing for a sensitive and continuous assay of MAO activity.[3]

The dihydrobromide salt of kynuramine is a stable, crystalline solid that is soluble in water, making it a convenient form for experimental use. Its study is intrinsically linked to the kynurenine pathway, which is increasingly recognized for its role in various physiological and pathological processes, including neuroinflammation, immune response, and neurodegenerative diseases.

The Kynurenine Pathway and Kynuramine's Role

The kynurenine pathway is the primary metabolic route for tryptophan in the body. This complex pathway generates several neuroactive compounds. Below is a simplified representation of the pathway leading to the formation of kynuramine.

Caption: Simplified schematic of the kynurenine pathway leading to kynuramine.

Chemical Synthesis of Kynuramine Dihydrobromide

The synthesis of this compound is typically achieved through a Mannich-type reaction, a three-component condensation involving an enolizable ketone, a non-enolizable aldehyde, and an amine.[4][5] In this case, 2'-aminoacetophenone serves as the ketone, formaldehyde as the aldehyde, and ammonia or an ammonia equivalent as the amine.

Synthetic Scheme

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Mannich reaction for the synthesis of kynuramine.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2'-Aminoacetophenone | 135.16 |

| Paraformaldehyde | (CH₂O)n |

| Ammonium Chloride | 53.49 |

| Hydrobromic Acid (48%) | 80.91 |

| Ethanol | 46.07 |

| Diethyl Ether | 74.12 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-aminoacetophenone (1 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any unreacted solids. Concentrate the filtrate under reduced pressure to obtain the crude kynuramine free base.

-

Purification of Free Base (Optional): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Salt Formation: Dissolve the purified kynuramine free base in a minimal amount of ethanol. Slowly add a stoichiometric amount of 48% hydrobromic acid (2 eq) with stirring.

-

Isolation of Dihydrobromide Salt: The this compound will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O · 2HBr | |

| Molecular Weight | 326.03 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Water: 50 mg/mL | |

| Storage Temperature | -20°C |

Application in Monoamine Oxidase Assays

Kynuramine is a widely used substrate for the continuous fluorometric assay of monoamine oxidase (MAO-A and MAO-B) activity. The enzymatic deamination of kynuramine by MAO produces an unstable aldehyde intermediate, which spontaneously cyclizes to form the highly fluorescent product, 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to the MAO activity.

Experimental Workflow for MAO Activity Assay

Caption: A typical experimental workflow for a monoamine oxidase activity assay using kynuramine.

Quantitative Data from a Representative MAO Assay

The following table presents hypothetical data from a typical MAO-A inhibition assay using kynuramine as a substrate.

Table 2: Inhibition of MAO-A by a Test Compound

| Test Compound Conc. (nM) | Rate of Fluorescence Increase (RFU/min) | % Inhibition |

| 0 (Control) | 150 | 0 |

| 1 | 120 | 20 |

| 10 | 75 | 50 |

| 100 | 15 | 90 |

| 1000 | 5 | 96.7 |

Conclusion

This compound is a valuable tool for researchers studying the kynurenine pathway and, more specifically, the activity of monoamine oxidases. This guide has provided a detailed overview of its discovery, biological context, and a practical protocol for its chemical synthesis. The accompanying diagrams and data tables are intended to facilitate a deeper understanding and practical application of this important biochemical reagent in a laboratory setting. Further research into the diverse roles of kynuramine and other kynurenine pathway metabolites is crucial for advancing our understanding of their implications in health and disease.

References

Kynuramine Dihydrobromide as a Substrate for Monoamine Oxidase (MAO): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a class of flavin-containing enzymes located on the outer mitochondrial membrane that are crucial in the regulation of neurotransmitters and other biogenic amines. These enzymes, existing in two isoforms, MAO-A and MAO-B, catalyze the oxidative deamination of their substrates, thereby playing a significant role in both normal physiological processes and the pathophysiology of various neurological and psychiatric disorders. Consequently, MAO inhibitors are a major class of drugs for conditions like depression and Parkinson's disease. The study of MAO activity and the screening for novel inhibitors require reliable and efficient substrates. Kynuramine dihydrobromide has emerged as a versatile substrate for both MAO-A and MAO-B, suitable for a variety of assay formats.

This technical guide provides a comprehensive overview of the use of this compound as a substrate for monoamine oxidase. It includes detailed experimental protocols, a compilation of kinetic data, and visualizations of the enzymatic reaction and experimental workflows.

The Enzymatic Reaction of Kynuramine

Kynuramine is oxidatively deaminated by both MAO-A and MAO-B to an unstable intermediate aldehyde, 3-(2-aminophenyl)-3-oxo-propionaldehyde. This intermediate then undergoes a spontaneous, non-enzymatic intramolecular cyclization to form the stable and fluorescent product, 4-hydroxyquinoline.[1] The formation of 4-hydroxyquinoline can be monitored by various detection methods, making kynuramine a valuable tool for assessing MAO activity.

Enzymatic conversion of kynuramine to 4-hydroxyquinoline by MAO.

Quantitative Data: Kinetic Parameters

The affinity (Km) and maximum velocity (Vmax) of kynuramine for MAO-A and MAO-B have been determined in several studies. It is important to note that the reported values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., recombinant human, tissue homogenates), buffer composition, and temperature.

| MAO Isoform | Km (µM) | Vmax (nmol/mg/min) | Source |

| MAO-A | 23.1 ± 0.8 | 10.2 ± 0.2 | Human recombinant |

| 42 | Not Reported | Human | |

| 44.1 | Not Reported | Not Specified | |

| ~40 | Not Reported | Recombinant human | |

| MAO-B | 18.0 ± 2.3 | 7.35 ± 0.69 | Human recombinant |

| 26 | Not Reported | Human | |

| 90.0 | Not Reported | Not Specified |

Experimental Protocols

Kynuramine's utility as an MAO substrate is demonstrated by its applicability in various assay formats, including fluorometric, spectrophotometric, and liquid chromatography-mass spectrometry (LC-MS/MS) based methods. Below are detailed protocols for a continuous spectrophotometric/fluorometric assay for determining MAO activity and for screening potential inhibitors.

General MAO Activity Assay (Spectrophotometric/Fluorometric)

This protocol describes a continuous assay that monitors the formation of 4-hydroxyquinoline over time.

a. Reagents and Materials:

-

MAO Enzyme: Recombinant human MAO-A or MAO-B, or tissue homogenates (e.g., liver or brain mitochondria).

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

This compound Stock Solution: 10 mM in deionized water. Store in aliquots at -20°C.

-

96-well Microplate: Black plates for fluorescence or UV-transparent plates for absorbance.

-

Microplate Reader: Capable of measuring absorbance at ~314-360 nm or fluorescence at Ex/Em = ~310/400 nm.

b. Assay Procedure:

-

Prepare Working Solutions:

-

Dilute the MAO enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Prepare a series of kynuramine dilutions in assay buffer from the stock solution to determine kinetic parameters (e.g., 0-500 µM). For a single point activity measurement, a concentration around the Km value is often used.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 50 µL of the diluted MAO enzyme solution to the sample wells. For blank wells, add 50 µL of assay buffer instead of the enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add 100 µL of the kynuramine working solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader.

-

Measure the increase in absorbance at ~314 nm or fluorescence at Ex/Em = ~310/400 nm every minute for 15-30 minutes.

-

c. Data Analysis:

-

Calculate the Rate of Reaction: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance/fluorescence versus time plot.

-

Convert to Molar Concentration: Use a standard curve of 4-hydroxyquinoline to convert the rate from absorbance/fluorescence units per minute to moles of product formed per minute.

-

Determine Specific Activity: Normalize the reaction rate to the amount of enzyme (protein) in each well to calculate the specific activity (e.g., in nmol/min/mg protein).

-

Kinetic Parameter Calculation: For kinetic studies, plot the initial velocities against the corresponding kynuramine concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

MAO Inhibitor Screening Assay

This protocol is adapted for screening compounds for their inhibitory activity against MAO-A or MAO-B.

a. Additional Reagents:

-

Test Compounds (Potential Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control Inhibitors: Clorgyline for MAO-A and Selegiline (or Pargyline) for MAO-B.

b. Assay Procedure:

-

Prepare Reagents: As described in the general activity assay protocol.

-

Inhibitor Pre-incubation:

-

In the microplate, add 50 µL of the diluted MAO enzyme solution to each well.

-

Add a small volume (e.g., 1-5 µL) of the test compound or control inhibitor at various concentrations to the respective wells. For vehicle control wells, add the same volume of solvent.

-

Incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at the assay temperature to allow for binding.

-

-

Initiate and Monitor the Reaction:

-

Start the reaction by adding 150 µL of kynuramine solution (at a concentration near its Km).

-

Monitor the reaction as described in the general activity assay.

-

c. Data Analysis:

-

Calculate Percentage Inhibition:

-

Determine the reaction rates for the control and inhibitor-treated wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100

-

-

Determine IC₅₀:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

References

An In-depth Technical Guide to the Fluorescence Properties of Kynuramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynuramine, a biogenic amine derived from the metabolism of tryptophan, serves as a valuable tool in biochemical and pharmacological research due to its intrinsic fluorescence and its role as a substrate for key enzymes like monoamine oxidases (MAO).[1] This guide provides a comprehensive overview of the fluorescence properties of Kynuramine, offering insights into its spectral characteristics, the influence of environmental factors, and its application in enzyme kinetics. Detailed experimental protocols and visual workflows are included to facilitate practical implementation in a research setting.

Core Fluorescence Properties of Kynuramine

Kynuramine's utility as a fluorescent probe stems from its ability to absorb and emit light. However, it is important to note that much of the research has focused on its enzymatic product, 4-hydroxyquinoline, which is highly fluorescent. Kynuramine itself is described as a weak emitter of fluorescence.[2]

Spectral Characteristics

The fluorescence of Kynuramine and its derivatives is characterized by specific excitation and emission maxima. For the related compound kynurenine, the emission maximum is observed at 480 nm upon excitation at 365 nm.[2] When bound to plasma amine oxidase under anaerobic conditions, Kynuramine exhibits a significant Stokes shift of 5326 cm⁻¹, indicating a substantial difference between the excitation and emission wavelengths and suggesting a nonpolar binding site.[3]

Table 1: Summary of Kynuramine's Fluorescence Properties

| Property | Value | Conditions | Reference |

| Excitation Maximum (related compound, kynurenine) | 365 nm | [2] | |

| Emission Maximum (related compound, kynurenine) | 480 nm | [2] | |

| Stokes Shift (bound to plasma amine oxidase) | 5326 cm⁻¹ | Anaerobic | [3] |

Environmental Effects on Kynuramine Fluorescence

The fluorescence of Kynuramine and its analogs is sensitive to the surrounding environment, a property known as solvatochromism. This sensitivity can be exploited to probe the local environment of the molecule.

Solvent Polarity

With decreasing solvent polarity, the fluorescence intensity of kynurenine increases logarithmically, and the emission maximum experiences a blue shift (a shift to shorter wavelengths).[2] This phenomenon is attributed to the stabilization of the excited state in less polar environments. A linear relationship has been observed between these fluorescence characteristics and the dielectric constant of the solvent.[2]

pH

The pH of the solution can influence the ionization state of Kynuramine, which in turn can affect its fluorescence properties. While specific data on the pH-dependent fluorescence of Kynuramine is limited, studies on its enzymatic substrate activity for MAO indicate that the protonated form of the amine is the active substrate.[4] This suggests that pH can significantly alter the molecular state of Kynuramine and consequently its interaction with other molecules and its fluorescence.

Kynuramine in Biological Systems: A Substrate for Monoamine Oxidase

A primary application of Kynuramine in research is as a fluorogenic substrate for monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[5][6]

Enzymatic Conversion to a Fluorescent Product

MAO catalyzes the oxidative deamination of Kynuramine to an unstable aldehyde intermediate. This intermediate then undergoes a non-enzymatic intramolecular cyclization to form 4-hydroxyquinoline, a highly fluorescent molecule.[7][8] The rate of formation of 4-hydroxyquinoline can be monitored fluorometrically to determine MAO activity.

dot

Fluorescence Properties of 4-Hydroxyquinoline

The enzymatic product, 4-hydroxyquinoline, is the key reporter in MAO activity assays. Its fluorescence properties have been characterized under various conditions.

Table 2: Photophysical Properties of 4-Hydroxyquinoline in Aqueous Solution

| pH | Fluorescence Quantum Yield (%) | Fluorescence Lifetime (ns) |

| Acidic | 30 | 4.7 |

| Neutral | 35 | 4.7 |

| Basic | 7.5 | 1.1 |

| Data from a study on the photochemical properties of 4-hydroxyquinoline.[9][10] |

Experimental Protocols

Preparation of Kynuramine Solutions for Fluorescence Analysis

For accurate and reproducible fluorescence measurements, proper preparation of Kynuramine solutions is essential.

-

Stock Solution Preparation: Kynuramine is typically available as a dihydrobromide salt. Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as ultrapure water or a buffer of choice.[11]

-

Working Solutions: Dilute the stock solution to the desired concentration for the experiment using the appropriate buffer or solvent. For enzyme assays, the final concentration in the assay is often around 80 µM.

-

Solvent Considerations: If using organic solvents like DMSO to dissolve compounds for inhibition studies, ensure the final concentration in the assay does not exceed a level that could interfere with enzyme activity or fluorescence readings (typically <1%).[11]

Measurement of Kynuramine Fluorescence

The following protocol outlines a general procedure for measuring the fluorescence of Kynuramine.

dot

-

Instrumentation: Use a spectrofluorometer or a fluorescence microplate reader.

-

Excitation and Emission Wavelengths: Based on data for the related compound kynurenine, set the excitation wavelength to approximately 365 nm and scan the emission from 400 nm to 600 nm to determine the emission maximum.[2]

-

Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

Blank Measurement: Measure the fluorescence of the buffer or solvent alone to obtain a background reading.

-

Sample Measurement: Measure the fluorescence of the Kynuramine solution.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the net fluorescence of Kynuramine.

Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted for screening inhibitors of MAO-A.

-

Reagent Preparation:

-

Assay Buffer: Potassium phosphate buffer (0.1 M, pH 7.4).

-

Kynuramine (Substrate): Prepare a stock solution in the assay buffer. The final concentration in the assay is typically around 80 µM.

-

Test Inhibitors: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in the assay buffer.

-

MAO-A Enzyme: Use a recombinant human MAO-A enzyme preparation.

-

Stop Solution: 2N NaOH.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, test compound (or vehicle control), and Kynuramine to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the MAO-A enzyme to each well.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 2N NaOH.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Conclusion

Kynuramine is a versatile molecule whose intrinsic, albeit weak, fluorescence and its role as a fluorogenic substrate for MAO make it a valuable tool in biological and pharmacological research. Understanding its fluorescence properties, including its sensitivity to the environment, is crucial for its effective application. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize Kynuramine in their studies of enzyme activity and molecular interactions. Further research into the quantitative fluorescence properties of Kynuramine itself, such as its quantum yield and lifetime under various conditions, would further enhance its utility as a fluorescent probe.

References

- 1. INHIBITION OF MONOAMINE OXIDASE ACTION ON KYNURAMINE BY SUBSTRATE AMINES AND STEREOISOMERIC ALPHA-METHYL AMINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence characteristics of kynurenine and N'-formylkynurenine. Their use as reporters of the environment of tryptophan 62 in hen egg-white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kynuramine, a fluorescent substrate and probe of plasma amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 5. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - PMC [pmc.ncbi.nlm.nih.gov]

Kynuramine Dihydrobromide: An In-Depth Technical Guide for Enzyme Kinetics Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of kynuramine dihydrobromide as a substrate for studying enzyme kinetics, particularly for researchers new to the field. Kynuramine is a valuable tool for investigating the activity of monoamine oxidases (MAO), enzymes crucial in neuroscience and pharmacology.

Introduction to Kynuramine and Monoamine Oxidase

Kynuramine is a substrate for both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][2] These enzymes are critical in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][3] Consequently, MAO inhibitors are a major class of drugs for treating depression and neurodegenerative diseases like Parkinson's disease.[3][4] Understanding the kinetics of MAO enzymes is therefore fundamental in drug discovery and development. Kynuramine serves as an excellent tool for this purpose.[1][5]

The enzymatic reaction of kynuramine by MAO involves oxidative deamination to an intermediate aldehyde, which then undergoes a non-enzymatic condensation to form 4-hydroxyquinoline.[1][6] The formation of 4-hydroxyquinoline can be monitored, often by fluorescence, to determine the rate of the enzymatic reaction.[7][8]

Enzymatic Reaction Pathway

The conversion of kynuramine by monoamine oxidase follows a two-step process. First, MAO catalyzes the oxidative deamination of kynuramine to produce an unstable aldehyde intermediate. This intermediate then spontaneously cyclizes to form the stable, fluorescent product, 4-hydroxyquinoline.

Caption: Enzymatic conversion of kynuramine by MAO.

Quantitative Kinetic Data

The efficiency and affinity of MAO-A and MAO-B for kynuramine can be quantified by the Michaelis-Menten constants, Km and Vmax. Km represents the substrate concentration at which the reaction rate is half of Vmax, which is the maximum rate of the reaction.

| Enzyme Isoform | Km (μM) | Vmax (nmol/mg/min) |

| Human Recombinant MAO-A | 23.1 ± 0.8 | 10.2 ± 0.2 |

| Human Recombinant MAO-B | 18.0 ± 2.3 | 7.35 ± 0.69 |

Data sourced from a study using human recombinant MAO-A and MAO-B.[5]

Detailed Experimental Protocol: MAO Activity Assay

This protocol outlines a typical fluorometric assay to determine the kinetic parameters of MAO using kynuramine.

4.1. Materials and Reagents

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[13]

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well black plates with clear bottoms for fluorescence measurements[13]

-

Fluorescence microplate reader

4.2. Preparation of Solutions

-

Kynuramine Stock Solution: Prepare a high-concentration stock solution of this compound in ultrapure water (e.g., 10 mM). Store at -20°C.[10] From this stock, prepare a series of dilutions in assay buffer to achieve the final desired concentrations in the assay (e.g., ranging from 2 to 450 μM).[5]

-

Enzyme Working Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in assay buffer to the desired final concentration (e.g., 0.01 mg/mL).[5][7] Keep the enzyme solutions on ice.

4.3. Assay Procedure

The following workflow outlines the steps for conducting the MAO kinetic assay.

Caption: Workflow for a typical MAO enzyme kinetics experiment.

-

Plate Setup: Add a defined volume of the enzyme working solution to each well of the 96-well plate. Include control wells without the enzyme to measure background fluorescence.

-

Reaction Initiation: To start the reaction, add the kynuramine dilutions to the wells containing the enzyme.

-

Incubation: Incubate the plate at 37°C for a specific period (e.g., 15 minutes).[5] The incubation time should be within the linear range of the reaction.

-

Fluorescence Measurement: Stop the reaction (e.g., by adding a stopping reagent like 2N HCl) and measure the fluorescence of the 4-hydroxyquinoline product. The excitation and emission wavelengths for 4-hydroxyquinoline are typically around 310 nm and 380 nm, respectively.[8]

4.4. Data Analysis

-

Subtract the background fluorescence (from wells without enzyme) from the fluorescence readings of the reaction wells.

-

Convert the fluorescence units to the concentration of the product formed using a standard curve of 4-hydroxyquinoline.

-

Calculate the initial reaction velocity (V) for each substrate concentration.

-

Plot the initial velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.[5]

Conclusion

This compound is a versatile and reliable substrate for characterizing the kinetic properties of MAO-A and MAO-B. Its use in a straightforward fluorometric assay allows for the determination of key kinetic parameters, which is essential for understanding the function of these important enzymes and for the development of novel therapeutics targeting them. This guide provides the foundational knowledge and a practical framework for researchers beginning their work in this area.

References

- 1. criver.com [criver.com]

- 2. youtube.com [youtube.com]

- 3. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 4. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. This compound - Creative Enzymes [creative-enzymes.com]

- 10. monoamine oxidase substrate, fluorogenic, ≥97% (TLC), crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Preliminary Studies of Kynuramine Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynuramine, an endogenous amine derived from the metabolism of L-tryptophan, has been the subject of several preliminary studies to elucidate its pharmacological and biochemical properties. As a dihydrobromide salt, this compound has been investigated for its interactions with key neurochemical systems, including adrenergic and serotonergic receptors, as well as its role as a substrate for monoamine oxidase (MAO). This technical guide provides a comprehensive overview of the foundational experimental work on Kynuramine dihydrobromide, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows to support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in vitro and in vivo studies of this compound.

Table 1: In Vitro Pharmacological Activity of Kynuramine

| Parameter | Tissue/Enzyme | Agonist/Substrate | Kynuramine Concentration | Effect |

| Vasoconstriction Inhibition | Isolated Perfused Rat Mesenteric Arteries | Norepinephrine | 4 - 60 µg/mL | Inhibition of vasoconstrictor responses[1] |

| Smooth Muscle Relaxation Blockade | Rabbit Intestinal Smooth Muscle | Phenylephrine | 4 - 60 µg/mL | Blockade of relaxation[1] |

| Cholinergic Twitch Response | Guinea Pig Ileum | Clonidine | 4 - 60 µg/mL | Reversal of clonidine-induced inhibition[1] |

| Serotonin Receptor Activity | Dog Cerebral Arteries | - | Not Specified | Partial agonist[2] |

| Intestinal Smooth Muscle Contraction | Guinea Pig Ileum | - | 20 µg/mL | Slight, transient stimulation[1][2] |

| Association Constant (Ka) | Plasma Amine Oxidase (Swine) | Kynuramine | - | 1.8 x 10(5) M-1[3] |

Table 2: In Vivo Effects of this compound in Rats

| Animal Model | Administration Route | This compound Dose | Measured Effect |

| Estrogen-primed Ovariectomized Female Rats | Intraventricular | 0.064 - 8 µg | Facilitation of lordosis behavior |

| Pithed Male Rats (approx. 200g) | Intravenous | 1.25, 2.5, and 5.0 mg/kg | Increased heart rate and blood pressure[2] |

Experimental Protocols

α-Adrenoceptor Inhibitory Action of Kynuramine (In Vitro)

This protocol is based on the methodology described by Johnson and Clarke (1981).[1]

Objective: To assess the effect of Kynuramine on presynaptic and postsynaptic α-adrenoceptors.

1.1. Isolated Perfused Mesenteric Arteries (Rat)

-

Animal Model: Male Sprague-Dawley rats.

-

Tissue Preparation:

-

Isolate the superior mesenteric artery and cannulate it.

-

Perfuse the arterial bed with Krebs-bicarbonate solution (composition in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1) at a constant flow rate of 2 mL/min.

-

Maintain the perfusion fluid at 37°C and bubble with 95% O2 / 5% CO2.

-

-

Experimental Procedure:

-

Induce vasoconstriction by adding norepinephrine to the perfusion fluid.

-

Introduce this compound at concentrations ranging from 4 to 60 µg/mL into the perfusion fluid.

-

Measure the perfusion pressure continuously to determine the inhibitory effect of Kynuramine on norepinephrine-induced vasoconstriction.

-

1.2. Rabbit Intestinal Smooth Muscle Relaxation

-

Animal Model: New Zealand White rabbits.

-

Tissue Preparation:

-

Isolate a segment of the jejunum and mount it in an organ bath containing Krebs-bicarbonate solution at 37°C, bubbled with 95% O2 / 5% CO2.

-

-

Experimental Procedure:

-

Induce relaxation of the smooth muscle with phenylephrine.

-

Add this compound (4 to 60 µg/mL) to the organ bath.

-

Record the isometric tension to measure the blockade of phenylephrine-induced relaxation.

-

1.3. Guinea Pig Ileum Cholinergic Twitch Response

-

Animal Model: Male Dunkin-Hartley guinea pigs.

-

Tissue Preparation:

-

Isolate a segment of the terminal ileum and mount it in an organ bath as described in 1.2.

-

Stimulate the cholinergic nerves transmurally with platinum electrodes (parameters typically 0.5 Hz, 1 ms duration, supramaximal voltage).

-

-

Experimental Procedure:

-

Inhibit the twitch response by adding the α2-adrenoceptor agonist clonidine.

-

Administer this compound (4 to 60 µg/mL) to the bath.

-

Measure the isometric contractions to observe the reversal of clonidine's inhibitory effect.

-

Facilitation of Lordosis Behavior by Kynuramine (In Vivo)

This protocol is based on the methodology described by Mendelson et al. (1987).

Objective: To investigate the effect of centrally administered Kynuramine on female rat sexual behavior.

-

Animal Model: Adult female Sprague-Dawley rats.

-

Surgical Preparation:

-

Perform bilateral ovariectomy under anesthesia.

-

Allow a recovery period of at least one week.

-

Implant a permanent cannula into the lateral cerebral ventricle using stereotaxic surgery.

-

-

Hormonal Priming:

-

Administer subcutaneous injections of estradiol benzoate to prime the animals for sexual receptivity.

-

-

Experimental Procedure:

-

Administer this compound (doses ranging from 0.064 to 8 µg) via the intraventricular cannula.

-

After a set time, introduce a sexually experienced male rat.

-

Observe and score the lordosis reflex (arching of the back) in response to mounting by the male. The lordosis quotient (LQ) is calculated as the number of lordosis responses divided by the number of mounts, multiplied by 100.

-

Cardiovascular Effects of Kynuramine in Pithed Rats (In Vivo)

This protocol is based on the methodology described by Johnson et al. (1983).

Objective: To determine the direct effects of Kynuramine on the cardiovascular system, devoid of central nervous system influences.

-

Animal Model: Male rats (approximately 200g).

-

Surgical Preparation:

-

Anesthetize the rat.

-

Perform pithing by inserting a rod through the orbit and foramen magnum down the spinal canal to destroy the central nervous system.

-

Immediately begin artificial respiration.

-

Cannulate a carotid artery for blood pressure measurement and a jugular vein for drug administration.

-

-

Experimental Procedure:

-

Allow the animal's blood pressure and heart rate to stabilize.

-

Administer single intravenous doses of this compound (1.25, 2.5, and 5.0 mg/kg).

-

Continuously record blood pressure and heart rate to assess the cardiovascular response.

-

Kynuramine as a Substrate for Plasma Amine Oxidase (In Vitro)

This protocol is based on the methodology described by Massey and Churchich (1977).[3]

Objective: To characterize the interaction of Kynuramine with plasma amine oxidase.

-

Enzyme Source: Purified plasma amine oxidase from swine blood.

-

Instrumentation: Fluorescence spectrophotometer.

-

Experimental Procedure:

-

Prepare a solution of plasma amine oxidase in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Conduct experiments under anaerobic conditions to observe the binding of Kynuramine without enzymatic turnover. This can be achieved by flushing the sample with nitrogen gas.

-

Add Kynuramine to the enzyme solution.

-

Measure the fluorescence enhancement upon binding of Kynuramine to the enzyme. The excitation wavelength is typically around 315 nm, and the emission is monitored around 410 nm.

-

Use the fluorescence enhancement data to calculate the association constant (Ka) of Kynuramine for the enzyme.

-

To measure enzymatic activity, conduct the experiment under aerobic conditions. The oxidation of Kynuramine by monoamine oxidase leads to the formation of 4-hydroxyquinoline, a fluorescent product.

-

Monitor the increase in fluorescence over time to determine the rate of the enzymatic reaction.

-

Signaling Pathways and Experimental Workflows

Kynuramine's Antagonism of α-Adrenoceptor Signaling

Kynuramine acts as an antagonist at both presynaptic and postsynaptic α-adrenoceptors. The diagram below illustrates the general signaling pathway of α1- and α2-adrenoceptors and the points of inhibition by Kynuramine.

References

Kynuramine Dihydrobromide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). It is compiled from publicly available data and is not a substitute for a comprehensive risk assessment. Always consult the official SDS from your supplier and adhere to all institutional and regulatory safety protocols. The toxicological properties of kynuramine dihydrobromide have not been thoroughly investigated.[1]

Chemical and Physical Properties

This compound is an endogenously occurring amine that acts as a fluorescent substrate for monoamine oxidase.[2][3][4] It is primarily used in research settings. Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 304-47-2 | [4][5][6] |

| Molecular Formula | C₉H₁₂N₂O · 2HBr | [2][4][5] |

| Molecular Weight | 326.03 g/mol | [4][5][6] |

| Appearance | Crystalline solid | [7] |

| Solubility | Water: 50 mg/mL (clear to slightly hazy) | [6] |

| Boiling Point | 367.3°C at 760 mmHg | [2] |

| Flash Point | 175.9°C | [2] |

| Storage Temperature | -20°C | [6][7] |

| Purity | ≥97% (TLC) | [4] |

Hazard Identification and Toxicology

The hazard information for this compound is limited and, in some cases, conflicting. While some suppliers classify it as not a hazardous substance or mixture under Regulation (EC) No. 1272/2008[6], others advise caution, stating it may be harmful if swallowed.[8] A recurring cautionary statement is that the toxicological properties have not been thoroughly investigated.[1]

Summary of Toxicological Data:

| Endpoint | Result | Species | Route | Source |

| Acute Toxicity | No quantitative data (e.g., LD50) available in the provided search results. "May be harmful if swallowed."[8] | N/A | N/A | [8] |

| Pharmacological Effects | Increased heart rate and blood pressure at 1.25-5.0 mg/kg. | Rat | Intravenous | [2][3] |

| Pharmacological Effects | Facilitation of lordosis behavior at 0.064-8 µg. | Rat | Intraventricular | [2][3] |

Note: The pharmacological effects listed are not toxicological endpoints but indicate biological activity.

Safe Handling and Personal Protective Equipment (PPE)

Given the incomplete toxicological profile, prudent laboratory practices should be strictly followed. This includes the use of appropriate personal protective equipment (PPE) and adherence to standard operating procedures for handling chemical substances.

Recommended Personal Protective Equipment: [2][9]

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 (US) or P1 (EN 143) respirator filter is recommended.[2][9]

-

Skin and Body Protection: Laboratory coat.

PPE Selection Logic

The selection of PPE is contingent on the specific handling procedure and the potential for exposure. The following diagram illustrates a general decision-making workflow for PPE selection when working with this compound.

Caption: PPE selection workflow based on the handling procedure for this compound.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek medical attention.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [8] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. | [1][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution. | [1][8][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [1][8] |

Spill and Emergency Procedures

A clear, pre-defined workflow is essential for managing accidental spills to minimize exposure and environmental contamination.

Chemical Spill Response Workflow

Caption: General workflow for responding to a chemical spill in a laboratory setting.

Experimental Protocols: Safety Assessment (General Methodology)

No specific experimental safety protocols for this compound were found in the provided search results. The following is a generalized protocol for an acute oral toxicity study (e.g., OECD Guideline 423), which represents a typical method for assessing the short-term toxicity of a substance. This is a representative example and not a validated protocol for this specific compound.

Acute Oral Toxicity - Acute Toxic Class Method (Example)

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxic class.

Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the next step: whether to dose at a higher or lower concentration, or to stop the test.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

-

Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., distilled water, if soluble). The concentration is calculated based on the starting dose level (e.g., 300 mg/kg).

-

Administration: The substance is administered in a single dose by oral gavage. The volume administered is typically kept low (e.g., <10 mL/kg).

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.

-

Intensive observation occurs for the first few hours post-dosing and then daily for a total of 14 days.

-

-

Stepwise Procedure:

-

Step 1: Three animals are dosed at the starting dose.

-

Outcome Analysis:

-

If 2 or 3 animals die, the substance is classified, and the test is stopped.

-

If 0 or 1 animal dies, the procedure is repeated with three more animals at the next higher or lower dose level, depending on the specific outcome and the chosen guideline.

-

-

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

-

Data Analysis: The outcome is the classification of the substance into a GHS (Globally Harmonized System) category based on the observed mortality at different dose levels.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | CAS#:304-47-2 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound - Yorlab [yorlab.co.uk]

- 7. This compound - Creative Enzymes [creative-enzymes.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound 304-47-2 India [ottokemi.com]

- 10. 9.2 Emergency Supplies First Aid | UMN University Health & Safety [hsrm.umn.edu]

Methodological & Application

Kynuramine Dihydrobromide MAO Activity Assay: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining monoamine oxidase (MAO) activity using kynuramine dihydrobromide as a substrate. This fluorometric assay is a robust and sensitive method for characterizing the kinetic properties of MAO-A and MAO-B isoforms and for screening potential inhibitors.

Introduction

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial outer membrane enzymes critical to the metabolism of monoamine neurotransmitters.[1] Their dysfunction is implicated in various neurological disorders, making them significant targets for drug development.[1] The kynuramine-based assay is a widely used method to measure MAO activity. Kynuramine, a substrate for both MAO isoforms, is oxidatively deaminated by MAO to an unstable aldehyde intermediate.[2][3] This intermediate spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product, allowing for sensitive detection of enzyme activity.[2][3] This method is more direct than coupled assays that measure hydrogen peroxide production and can be adapted for high-throughput screening.[4][5]

Principle of the Assay

The assay is based on the enzymatic conversion of the non-fluorescent substrate, kynuramine, into the fluorescent product, 4-hydroxyquinoline. The increase in fluorescence intensity is directly proportional to the MAO activity. Specific inhibitors, such as clorgyline for MAO-A and selegiline or pargyline for MAO-B, are used to differentiate the activity of the two isoforms.[6]

Signaling Pathway

Caption: MAO enzymatic conversion of kynuramine.

Materials and Reagents

-

This compound (Substrate)

-

Recombinant human MAO-A and MAO-B enzymes (or tissue homogenates, mitochondria, or human liver microsomes)

-

Clorgyline hydrochloride (MAO-A specific inhibitor)

-

Selegiline hydrochloride or Pargyline hydrochloride (MAO-B specific inhibitor)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

-

Kynuramine Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer. Store in aliquots at -20°C, protected from light.

-

Enzyme Working Solution: Dilute the recombinant human MAO-A or MAO-B enzyme in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired incubation period.

-

Inhibitor Stock Solutions: Prepare 20 mM stock solutions of clorgyline and selegiline (or pargyline) in DMSO. Store in aliquots at -20°C. From these, prepare a 10 µM working solution in assay buffer.[6]

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. criver.com [criver.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for In Vitro MAO Inhibition Screening Using Kynuramine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Dysregulation of MAO activity has been implicated in various neurological disorders, including depression and Parkinson's disease, making them significant targets for drug development.[3]

Kynuramine dihydrobromide is a versatile substrate for both MAO-A and MAO-B, making it a valuable tool for in vitro inhibition screening.[2] The enzymatic deamination of kynuramine by MAO produces an unstable aldehyde intermediate, which then undergoes non-enzymatic cyclization to form 4-hydroxyquinoline.[2][4] This reaction can be monitored using spectrophotometric or fluorometric methods, providing a robust platform for identifying and characterizing potential MAO inhibitors.[5][6]

These application notes provide detailed protocols for performing in vitro MAO inhibition screening using this compound in a 96-well plate format, suitable for high-throughput screening.

Principle of the Assay

The core of the assay lies in the MAO-catalyzed conversion of kynuramine. The reaction can be quantified in two primary ways:

-

Spectrophotometric Assay: This method measures the decrease in absorbance at 360 nm as kynuramine is consumed.

-

Fluorometric Assay: This more sensitive method detects the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of kynuramine. A fluorescent probe, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to generate a highly fluorescent product.[7]

Key Quantitative Data

The following tables summarize important kinetic parameters and inhibitory constants relevant to the kynuramine-based MAO assay.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Kynuramine

| Enzyme | Km (μM) | Vmax (nmol/mg/min) |

| Human Recombinant MAO-A | 23.1 ± 0.8 | 10.2 ± 0.2 |

| Human Recombinant MAO-B | 18.0 ± 2.3 | 7.35 ± 0.69 |

Data sourced from a study on the selectivity of dietary phenolics for MAO inhibition.[8]

Table 2: IC50 Values of Reference Inhibitors

| Inhibitor | Target Enzyme | IC50 (nM) | Assay Method |

| Clorgyline | MAO-A | 2.99 - 11 | Fluorometric/Spectrophotometric |

| Selegiline (Deprenyl) | MAO-B | 7.04 | Fluorometric |

| Pargyline | MAO-B | 404 | Fluorometric |

| Safinamide | MAO-B | ~5 | UPLC-PDA-MS |

IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[2][9][10]

Experimental Protocols

Materials and Reagents

-

This compound

-

Recombinant human MAO-A and MAO-B enzymes

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Test compounds (potential inhibitors)

-

Reference inhibitors (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

For Fluorometric Assay:

-

Amplex® Red reagent (or other suitable fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂) for standard curve

-

-

96-well black, flat-bottom plates (for fluorescence) or UV-transparent plates (for spectrophotometry)

-

Microplate reader (spectrophotometer or fluorometer)

Preparation of Solutions

-

Assay Buffer: Prepare 0.1 M potassium phosphate buffer, pH 7.4.

-

Kynuramine Stock Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be approximately at the Km value (around 20-25 µM).[8]

-

Enzyme Solutions: Reconstitute and dilute recombinant MAO-A and MAO-B in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Test Compound and Reference Inhibitor Solutions: Dissolve test compounds and reference inhibitors in DMSO to create stock solutions. Prepare serial dilutions in assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.

-

Fluorometric Assay Working Solution: Prepare a fresh working solution containing the fluorescent probe and HRP in the assay buffer according to the manufacturer's instructions.

Spectrophotometric Assay Protocol

-

Add 50 µL of assay buffer to each well of a 96-well UV-transparent plate.

-

Add 5 µL of the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Add 20 µL of the MAO-A or MAO-B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzymes.[11]

-

Initiate the reaction by adding 25 µL of the kynuramine solution to each well.

-

Immediately measure the absorbance at 360 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

Fluorometric Assay Protocol

-

Add 40 µL of assay buffer to each well of a 96-well black plate.

-

Add 5 µL of the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Add 20 µL of the MAO-A or MAO-B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.[11]

-

Add 10 µL of the kynuramine solution to each well.

-

Incubate at 37°C for 30-60 minutes.

-

Add 25 µL of the fluorometric assay working solution (containing the fluorescent probe and HRP) to each well.

-

Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red).[7]

Data Analysis

-

Calculate Percent Inhibition: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[12]

Visualizations

MAO Catalytic Cycle

Caption: The catalytic cycle of Monoamine Oxidase with Kynuramine.

Experimental Workflow for MAO Inhibition Screening

Caption: High-throughput screening workflow for MAO inhibitors.

References

- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 2. criver.com [criver.com]

- 3. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Kynuramine Dihydrobromide: Preparation and Storage of Solutions for Research Applications

Abstract

This document provides detailed application notes and protocols for the preparation and storage of kynuramine dihydrobromide solutions for use in scientific research. This compound is a fluorescent substrate widely employed for the measurement of monoamine oxidase (MAO) activity. Proper handling, solution preparation, and storage are critical for obtaining accurate and reproducible experimental results. This guide is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical and Physical Properties

This compound is the dihydrobromide salt of kynuramine. It is a crystalline solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O · 2HBr | [1][2] |

| Molecular Weight | 326.03 g/mol | [1][2][3] |

| CAS Number | 304-47-2 | [1][2][3] |

| Appearance | Crystalline solid | [2][3][4] |

| Purity | ≥97% (TLC) | [1][3] |

| Storage (Solid) | -20°C | [2][3][4] |

Solubility

The solubility of this compound is a critical factor in the preparation of stock and working solutions. The following table summarizes its solubility in various common laboratory solvents:

| Solvent | Solubility | Observations | Reference |

| Water | 50 mg/mL | Clear to slightly hazy solution | [3][4] |

| 0.1 M HCl | Soluble | - | [3] |